Copper;scandium - 12019-20-4

Copper;scandium

Catalog Number: EVT-14869794
CAS Number: 12019-20-4
Molecular Formula: CuSc
Molecular Weight: 108.50 g/mol
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Product Introduction

Overview

Copper;scandium, also known as copper scandium, is a compound that combines the elements copper and scandium. Copper is a well-known transition metal with significant electrical conductivity and malleability, while scandium is a rare earth metal characterized by its lightweight and high melting point. The combination of these two elements results in unique properties that are valuable in various scientific and industrial applications.

Source

Copper and scandium are sourced from different geological deposits. Copper is commonly extracted from ores such as chalcopyrite, bornite, and malachite, while scandium is primarily obtained from minerals like thortveitite and from by-products of uranium mining. The extraction processes for both metals involve complex chemical methods to isolate the desired elements.

Classification

Copper;scandium can be classified as a binary compound, consisting of two distinct metal elements. It falls under the category of intermetallic compounds, which are characterized by specific stoichiometric ratios of constituent metals, leading to unique physical and chemical properties.

Synthesis Analysis

Methods

The synthesis of copper;scandium can be achieved through various methods, including:

  • Solid-State Reaction: This method involves mixing powdered forms of copper and scandium oxides at high temperatures to facilitate diffusion and reaction.
  • Chemical Vapor Deposition: A more advanced technique where gaseous precursors containing copper and scandium are deposited onto substrates to form thin films of the compound.
  • Melt Quenching: This involves melting the elemental metals together in a controlled environment and rapidly cooling the mixture to form a solid alloy.

Technical Details

The solid-state reaction typically requires temperatures exceeding 1000°C to ensure complete reaction between the metal oxides. Chemical vapor deposition allows for precise control over the composition and thickness of the resulting films, making it suitable for electronic applications.

Molecular Structure Analysis

Structure

Copper;scandium exhibits a crystalline structure that can vary based on its synthesis method. The most common structure is hexagonal close-packed or cubic structures, depending on the specific stoichiometry (e.g., CuSc or Cu4Sc).

Data

  • Crystal System: Hexagonal
  • Space Group: P63/mmc (for CuSc)
  • Lattice Parameters: Vary based on composition but typically exhibit parameters similar to those found in other intermetallic compounds.
Chemical Reactions Analysis

Reactions

Copper;scandium participates in several chemical reactions, particularly in the presence of acids or bases. For example:

  • Reaction with Acids: Copper;scandium can react with hydrochloric acid to form soluble copper(II) chloride and scandium salts.
  • Oxidation Reactions: When exposed to oxygen at elevated temperatures, it can form copper(I) oxide and scandium oxide.

Technical Details

The reactivity of copper;scandium compounds can be influenced by their oxidation states. For instance, copper can exist in +1 or +2 oxidation states, while scandium predominantly exists in the +3 state.

Mechanism of Action

Process

The mechanism by which copper;scandium exerts its effects in various applications often involves electron transfer processes due to its conductive properties. In alloy forms, it enhances strength and thermal stability compared to pure copper or aluminum alloys.

Data

Research indicates that the addition of scandium improves grain refinement in copper alloys, leading to enhanced mechanical properties such as increased tensile strength and resistance to fatigue.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exhibits a metallic luster.
  • Density: Varies based on composition but generally lies between that of pure copper (8.96 g/cm³) and scandium (2.99 g/cm³).
  • Melting Point: Estimated around 1000°C depending on stoichiometry.

Chemical Properties

  • Oxidation States: Copper can exist as +1 or +2, while scandium is primarily +3.
  • Reactivity: Reacts with acids to form salts; stable under normal atmospheric conditions but may oxidize at high temperatures.
Applications

Copper;scandium has several scientific uses:

  • Alloy Development: Used in creating advanced alloys for aerospace applications due to its lightweight and high-strength characteristics.
  • Electronics: Utilized in electronic components where enhanced conductivity is required.
  • Catalysis: Acts as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Synthesis and Fabrication Methodologies of Copper-Scandium Compounds

Copper-scandium (Cu-Sc) systems encompass intermetallic alloys and complex oxides with applications spanning transparent electronics, catalysis, superconductors, and advanced metallurgy. Their synthesis requires precise control over composition, phase purity, and microstructure, achieved through specialized methodologies detailed below.

Pulsed Laser Deposition (PLD) of Copper-Scandium Oxide Thin Films

Pulsed Laser Deposition enables epitaxial growth of copper-scandium oxide (CSO) thin films critical for transparent p-type semiconductors. Utilizing a polycrystalline Cu₂Sc₂O₅ target, films are ablated onto single-crystal α-Al₂O₃ (11̄20) substrates under controlled oxygen atmospheres. Oxygen partial pressure (Pₒ₂) is the dominant parameter:

  • Low Pₒ₂ (<10⁻² Torr): Promotes thermal decomposition of the target material into metallic Cu and Sc₂O₃, yielding non-stoichiometric films.
  • Optimal Pₒ₂ (0.01–0.1 Torr): Stabilizes the rhombohedral CSO[3R] phase with strong c-axis (0001) orientation. This phase matches ZnO’s lattice symmetry, enabling high-quality heterojunctions [1].
  • High Pₒ₂ (>0.1 Torr): Induces oxygen interstitials and secondary phases like CuO, degrading electrical properties.

Table 1: PLD Parameters for CSO[3R] Thin Film Synthesis

ParameterOptimal ValueEffect on Film Properties
Target CompositionCu₂Sc₂O₅Maintains Cu/Sc = 1 ratio during ablation
Substrateα-Al₂O₃ (11̄20)Enables epitaxial (0001) growth
Oxygen Pressure0.01–0.1 TorrStabilizes single-phase CSO[3R]
Temperature450–550°CEnhances crystallinity and orientation

This methodology produces p-type conductive films with bandgaps >3.1 eV, suitable for transparent p-n junctions [1] [6].

Solid-State Reaction Techniques for Complex Oxide Formation

Solid-state reactions synthesize bulk Cu-Sc oxides by calcining stoichiometric mixtures of precursors (e.g., CuO, Sc₂O₃, Y₂O₃, BaCO₃). Key considerations include:

  • Reactive Sintering: Powders are ball-milled, pre-calcined (400°C), and sintered at 950–1200°C in oxygen. Sc substitution ≤15 mol% in YBa₂(Cu₃₋ₓScₓ)Oy retains superconducting phases, while higher doping induces Ba-Cu-Sc-O parasitic phases .
  • Phase Stability: In Ba₃Y₄O₉ catalysts, Sc substitutes Y³⁺ sites, enhancing oxygen vacancy mobility. However, sintering above 1000°C risks decomposition into BaY₂O₄ and BaO without stabilizers [2].
  • Compositional Limits: The solubility ceiling for Sc in YBa₂Cu₃Oy is ~15 mol%. Beyond this, Sc segregates, forming non-superconducting Sc₂O₃ or Ba₃Sc₄O₁₂ .

Electrochemical Reduction Pathways for Metallic Alloy Production

Cu-Sc intermetallic alloys are electrodeposited from molten fluorides onto reactive copper cathodes. The LiF-CaF₂-ScF₃ eutectic (800–1173 K) serves as an electrolyte, where Sc³⁺ reduction occurs via:

Sc³⁺ + 3e⁻ → Sc(ad) (underpotential deposition)  3Sc(ad) + Cu → CuSc₃ (alloy nucleation)  
  • Underpotential Deposition (UPD): Sc³⁺ reduces at potentials 0.25–0.45 V more positive than its equilibrium potential due to Cu-Sc intermetallic formation (ΔG < 0). Chronopotentiometry identifies three UPD plateaus corresponding to CuSc₃, CuSc, and Cu₂Sc phases [3] [9].
  • Current Density Control: Below 50 mA/cm², CuSc₃ dominates; higher densities promote mixed phases. Alloys contain 10–35 wt% Sc, serving as master alloys for aluminum strengthening [3].
  • Electrolyte Purity: ScF₃ (>99.99%) minimizes oxide contaminants, preventing non-conductive Sc₂O₃ inclusions [9].

Table 2: Electrochemical Behavior of Sc³⁺ in LiF-CaF₂ Eutectic

ParameterObservationTechnique Used
Reduction Potential-0.45 V (vs. Al/Al³⁺)Cyclic Voltammetry
Electron TransferSingle-step (3e⁻)Square-Wave Voltammetry
ReversibilityIrreversible (phase formation-limited)Chronopotentiometry
Alloy FormationUPD at Cu electrodeOpen-Circuit Potential

Co-Doping Strategies for Enhanced Structural Stability

Co-doping Sc with complementary elements (e.g., Cu) in oxides mitigates phase decomposition and amplifies catalytic/electronic functions:

  • Ba₃Y₄O₉ NOx Decomposition Catalysts:
  • Sc (15 mol%): Substitutes Y³⁺, accelerating oxygen vacancy formation and desorption.
  • Cu (10 mol%): Promotes NOx dissociation and N₂ formation via surface redox cycling (Cu⁺/Cu²⁺).
  • Synergy: Ba₃Y₃Sc₀.₆Cu₀.₄O₉ achieves 90% N₂ yield at 700°C—40% higher than undoped analogues. Sc stabilizes the perovskite block, while Cu lowers NO dissociation energy [2] [7].
  • YBa₂Cu₃Oy Superconductors: Co-doping Sc (Y site) and Cu (chain site) retains tetragonal phase up to 900°C but may induce paramagnetic Ba₃Cu₃Sc₄O₁₂ impurities at >10 mol% doping .

Table 3: Co-Doping Effects in Ba₃Y₄O₉ and YBa₂Cu₃Oy Systems

Host MatrixCo-DopantsPrimary RolePerformance Outcome
Ba₃Y₄O₉Sc³⁺ (Y site)Stabilizes oxygen-deficient layersPrevents decomposition to BaY₂O₄/BaO
Cu²⁺ (Y site)Facilitates NO chemisorptionLowers NO dissociation barrier
YBa₂Cu₃OySc³⁺ (Y site)Minimizes lattice strainRetains Tc >87 K up to x=0.9 doping
Cu (Cu site)May form magnetic secondary phases

Properties

CAS Number

12019-20-4

Product Name

Copper;scandium

IUPAC Name

copper;scandium

Molecular Formula

CuSc

Molecular Weight

108.50 g/mol

InChI

InChI=1S/Cu.Sc

InChI Key

NZOBMQKUUTZNND-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Cu]

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